molecular formula C14H24O2 B1582815 Cyclohexylmethyl cyclohexanecarboxylate CAS No. 2611-02-1

Cyclohexylmethyl cyclohexanecarboxylate

Cat. No. B1582815
CAS RN: 2611-02-1
M. Wt: 224.34 g/mol
InChI Key: XWINVLMFYISLRL-UHFFFAOYSA-N
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Description

Cyclohexylmethyl cyclohexanecarboxylate is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 . It is also known as cyclohexanecarboxylic acid cyclohexylmethyl ester . This compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of Cyclohexylmethyl cyclohexanecarboxylate is represented by the linear formula C14H24O2 . The InChI code for this compound is InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 .


Physical And Chemical Properties Analysis

Cyclohexylmethyl cyclohexanecarboxylate has a boiling point of 126-127 °C (at a pressure of 5 Torr) and a predicted density of 0.990±0.06 g/cm3 . It is typically stored in a dry, room-temperature environment .

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • Carbonylation of Cyclohexene : Methyl cyclohexanecarboxylate is produced via the carbonylation of cyclohexene using palladium(II) chloride–triphenylphosphine as a catalyst. This study explores the kinetics of this reaction and its variables, such as catalyst concentration, carbon monoxide pressure, and temperature (Yoshida et al., 1976).
    • Electrochemical Oxidation : The electrochemical oxidation of cyclohexanecarboxylate, typically resulting in both one-electron and two-electron pathways, shows a marked predominance of two-electron products when performed under ultrasonic irradiation (Chyla et al., 1989).
  • Microbial Degradation :

    • Metabolism by Bacteria : The aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum, isolated from garden soil, is investigated. This research provides insight into the biochemical process of cyclohexanecarboxylic acid degradation by this bacterium, revealing the formation of various compounds in this process (Rho & Evans, 1975).
  • Photochemical Reactions :

    • Photoreactivity Switching : Mesityl cyclohexanecarboxylate exhibits photodecarboxylation to form cyclohexylmesitylene in acetonitrile solutions. Interestingly, in the presence of acid and ethanol, it undergoes transesterification upon irradiation, demonstrating a switchable photoreactivity (Mori et al., 2000).
  • Environmental Applications :

    • Green Chemistry in Catalysis : Gold nanoparticles deposited on surface-modified carbon xerogels are used as catalysts for cyclohexane C-H activation, demonstrating the use of gold in promoting hydrocarboxylation of alkanes. This research presents an eco-friendly and efficient approach to cyclohexanecarboxylic acid synthesis (Ribeiro et al., 2017).
  • Coordination Chemistry and Materials Science :

    • Coordination Chemistry : The coordination chemistry of cyclohexanepolycarboxylate ligands is explored, particularly their conformational transformation and potential applications in materials science, including as magnetic materials (Lin & Tong, 2011).

Safety And Hazards

The safety information available indicates that Cyclohexylmethyl cyclohexanecarboxylate is a flammable liquid and vapor . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water .

properties

IUPAC Name

cyclohexylmethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWINVLMFYISLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180743
Record name Cyclohexylmethyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmethyl cyclohexanecarboxylate

CAS RN

2611-02-1
Record name Cyclohexanecarboxylic acid, cyclohexylmethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylmethyl cyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylmethyl cyclohexanecarboxylate
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Record name Cyclohexylmethyl cyclohexanecarboxylate
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Record name CYCLOHEXYLMETHYL CYCLOHEXANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Takeno, S Kikuchi, KI Morita… - The Journal of Organic …, 1995 - ACS Publications
… In contrast, the addition of 2a to the Cp*2Sm(thf)2 followed by la led to a Tischenko product, 1-cyclohexylmethyl cyclohexanecarboxylate (4), rather than 3a. In the absence of la, …
Number of citations: 27 pubs.acs.org
S Fujita, S Okamura, Y Akiyama, M Arai - International Journal of …, 2007 - mdpi.com
… Very minor products such as cyclohexylmethyl cyclohexanecarboxylate, methylenecyclohexane, 1-methyl-1-cyclohexene, and 3-methyl-1-cyclohexene were detected. …
Number of citations: 37 www.mdpi.com
BL Weigand - 2012 - rave.ohiolink.edu
… The dimerization of cyclohexanecarboxaldehyde to cyclohexylmethyl cyclohexanecarboxylate Scheme 9. Proposed Tishchenko mechanism utilizing a (L)nLn-OR catalyst …
Number of citations: 2 rave.ohiolink.edu
R Li, W Zeng, R Zhao, Y Zhao, Y Wang, F Zhang… - Nano Research, 2023 - Springer
… As the reaction proceeded for 1 h, products cyclohexane and methylcyclohexane were obtained, and intermediates including cyclohexylmethyl cyclohexanecarboxylate and methyl …
Number of citations: 2 link.springer.com
T Mori, C Ishii, M Kimura - Organic Process Research & …, 2019 - ACS Publications
A dehydrogenative oxidation reaction of primary alcohols to aldehydes catalyzed by a simple Pd/Xantphos catalytic system was developed under an argon or nitrogen atmosphere …
Number of citations: 28 pubs.acs.org
AI McKay, J Barwick‐Silk, M Savage… - … A European Journal, 2020 - Wiley Online Library
… resulted in complete consumption, as measured by NMR spectroscopy, of the aldehyde and formation of the Tishchenko ester product, cyclohexylmethyl cyclohexanecarboxylate, within …
S Murahashi, T Naota - 1994 - academia.edu
… Thus, the reaction of cyclohexanemethanol in the presence of diphenylacetylene gave cyclohexylmethyl cyclohexanecarboxylate in 93% yield. The usefulness of the presentreaction is …
Number of citations: 0 www.academia.edu
DS Kim, WJ Park, CH Lee, CH Jun - The Journal of Organic …, 2014 - ACS Publications
A chelation-assisted hydroesterification reaction of alkenes with sodium formate and alcohols that involves cooperative catalysis by Ru 3 (CO) 12 and 2-pyridinemethanol is described. …
Number of citations: 50 pubs.acs.org
T Kondo, M Akazome, Y Tsuji… - The Journal of Organic …, 1990 - ACS Publications
Low-valent ruthenium complexes such as dodecacarbonyltriruthenium (RuglCO)^),(? j1 234-l, 5-cyclo-octadiene)(i? 6-l, 3, 5-cyclooctatriene) ruthenium (Ru (COD)(COT)) and bis (t; 6-…
Number of citations: 196 pubs.acs.org
QL Luo, WH Nan, Y Li, X Chen - Arkivoc, 2014 - arkat-usa.org
… Cyclohexylmethyl cyclohexanecarboxylate (2t).A colorless oil (194 mg, 90% yield), which was a mixture containing 2t and tert-butyl cyclohexanecarboxylate (2t’) according to the 1H …
Number of citations: 13 www.arkat-usa.org

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